3-Chloro-4-(chloromethyl)thiophene
CAS No.: 1807164-09-5
Cat. No.: VC4289541
Molecular Formula: C5H4Cl2S
Molecular Weight: 167.05
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1807164-09-5 |
|---|---|
| Molecular Formula | C5H4Cl2S |
| Molecular Weight | 167.05 |
| IUPAC Name | 3-chloro-4-(chloromethyl)thiophene |
| Standard InChI | InChI=1S/C5H4Cl2S/c6-1-4-2-8-3-5(4)7/h2-3H,1H2 |
| Standard InChI Key | ZOXGWNUGSGFNPT-UHFFFAOYSA-N |
| SMILES | C1=C(C(=CS1)Cl)CCl |
Introduction
Chemical Structure and Properties
Molecular Characteristics
3-Chloro-4-(chloromethyl)thiophene has the molecular formula C₅H₄Cl₂S and a molecular weight of 167.06 g/mol . The compound features a five-membered aromatic thiophene ring substituted with chlorine and chloromethyl groups at adjacent positions (Figure 1).
Table 1: Key Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Boiling Point | 220.1 ± 25.0 °C (predicted) | |
| Density | 1.409 ± 0.06 g/cm³ | |
| Molecular Weight | 167.06 g/mol | |
| Solubility | Insoluble in water; soluble in organic solvents (e.g., toluene, DCM) |
The chloromethyl group enhances electrophilic reactivity, making the compound prone to nucleophilic substitution reactions, while the chlorine atom stabilizes the aromatic system through inductive effects .
Synthesis Methods
Chloromethylation of Thiophene Derivatives
The primary synthesis route involves chloromethylation, where thiophene reacts with formaldehyde and hydrochloric acid under controlled conditions. A patent by Wang et al. (2006) utilized phase transfer catalysis (PTC) with tetrabutylammonium bromide to achieve a 77.6% yield of a related isomer, 2-chloro-3-chloromethyl-thiophene . While this method targets a different isomer, analogous conditions could be adapted for 3-chloro-4-(chloromethyl)thiophene.
Industrial-Scale Production
A scalable approach described in US Patent 7462725B2 employs ketone solvents (e.g., methyl isobutyl ketone) to suppress byproduct formation . Key parameters include:
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Temperature: 0–10°C to minimize polymerization.
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Reagents: Thiophene, paraformaldehyde, and HCl gas.
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Catalyst: Zinc chloride or ionic liquids (e.g., 1-butyl-3-methylimidazolium chloride) .
Table 2: Comparison of Synthesis Methods
| Method | Catalyst | Yield | Byproducts |
|---|---|---|---|
| Phase Transfer Catalysis | TBAB | 77.6% | Bis-thienylmethane |
| Ketone-Mediated | ZnCl₂ | 61% | Dichloromethyl derivatives |
| Ionic Liquid | BMIM-Cl | 70–90% | Minimal |
The ionic liquid method offers a greener alternative, achieving higher yields (70–90%) and reduced waste .
Reactivity and Applications
Substitution Reactions
The chloromethyl group undergoes nucleophilic substitution with amines, thiols, and alkoxides. For example, reaction with sodium cyanide yields 3-cyano-4-chlorothiophene, a precursor for agrochemicals .
Pharmaceutical Intermediates
This compound is critical in synthesizing tioconazole, an antifungal agent. In a 2006 study, O-alkylation of 3-chloro-4-(chloromethyl)thiophene with imidazole derivatives produced tioconazole with a 53% yield after nitration .
Material Science Applications
Thiophene derivatives are pivotal in organic electronics. While direct applications of 3-chloro-4-(chloromethyl)thiophene are less documented, its analogs are used in:
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Organic Light-Emitting Diodes (OLEDs): As electron-transport layers.
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Conductive Polymers: Poly(thiophene) derivatives for flexible electronics .
Recent Advances and Future Directions
Green Synthesis Innovations
Recent patents highlight ionic liquids as sustainable catalysts, reducing reaction times and improving yields . For instance, 1-butyl-3-methylimidazolium chloride achieved 85% conversion in chloromethylation reactions.
Exploration in Medicinal Chemistry
Preliminary studies suggest derivatives of 3-chloro-4-(chloromethyl)thiophene exhibit antimicrobial activity against Gram-positive bacteria (e.g., Staphylococcus aureus) . Future work could optimize these compounds for drug development.
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